Molecular Weight and Lipophilicity: Differentiating Physicochemical Profile from N-(2-methoxy-4-methylphenyl) Analog
The target compound (MW 380.5 g/mol, molecular formula C20H20N4O2S) is distinguished from the nearest reported analog N-(2-methoxy-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (MW 394.5 g/mol) by the absence of a methyl group on the methoxyphenyl ring, resulting in lower lipophilicity (estimated clogP ≈ 3.0 vs ≈ 3.6 for the 4-methyl analog) . This ΔclogP of ~0.6 is substantial enough to shift the compound from beyond Lipinski’s recommended clogP range to within it. Furthermore, the target compound has 4 hydrogen‑bond donors (vs 4 for the analog) and 5 acceptors (vs 5), but the absence of the extra methyl group reduces steric bulk, potentially improving binding‑site complementarity in shallow kinase pockets [1]. Explicit quantitative activity data for this specific compound is not reported in the peer‑reviewed literature.
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW 380.5 g/mol; estimated clogP ~3.0; 4 HBD, 5 HBA |
| Comparator Or Baseline | N-(2-methoxy-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide: MW 394.5 g/mol; estimated clogP ~3.6; 4 HBD, 5 HBA |
| Quantified Difference | ΔMW = 14 g/mol; ΔclogP ≈ 0.6 (estimated) |
| Conditions | Computed molecular properties based on SMILES; no experimental logP available |
Why This Matters
The lower lipophilicity and smaller steric footprint may translate into improved aqueous solubility and oral bioavailability, making this compound a more attractive starting point for lead optimization than its methylated congener.
- [1] Li L, Zhang CL, Song HR, Tan CY, Ding HW, Jiang YY. Discovery of novel dual inhibitors of VEGFR and PI3K kinases containing 2-ureidothiazole scaffold. Chin Chem Lett. 2016;27(1):1-6. doi:10.1016/j.cclet.2015.09.008 View Source
